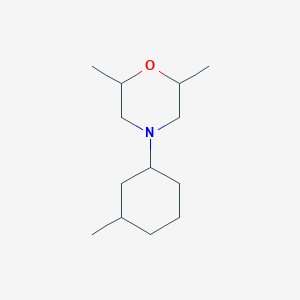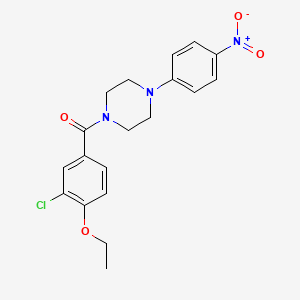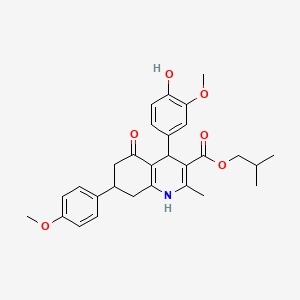![molecular formula C17H23NO4 B5230653 diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)
diethyl {[(4-isopropylphenyl)amino]methylene}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate, also known as DIMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline solid with a molecular formula of C17H21NO4 and a molecular weight of 311.35 g/mol.
Wissenschaftliche Forschungsanwendungen
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate has shown potential applications in various scientific research fields. It has been used in the synthesis of novel molecules for drug discovery, as a fluorescent probe for imaging studies, and as a ligand for metal ion coordination chemistry. It has also been studied for its potential use in organic solar cells and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of Diethyl {[(4-isopropylphenyl)amino]methylene}malonate is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in cells, leading to changes in cellular signaling pathways and gene expression. This can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that Diethyl {[(4-isopropylphenyl)amino]methylene}malonate can have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, inhibit the growth of cancer cells, and reduce oxidative stress in cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases and as an anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diethyl {[(4-isopropylphenyl)amino]methylene}malonate in lab experiments is its high yield and purity. This makes it a viable option for large-scale production and for use in various research applications. However, one limitation is that the compound is not readily available commercially and must be synthesized in the lab. This can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research on Diethyl {[(4-isopropylphenyl)amino]methylene}malonate. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. It has also been studied for its potential use in the development of new materials for solar cells and other electronic devices. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields.
Conclusion:
In conclusion, Diethyl {[(4-isopropylphenyl)amino]methylene}malonate is a chemical compound that has shown potential applications in various scientific research fields. Its high yield and purity make it a viable option for large-scale production and for use in various research applications. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various scientific fields.
Synthesemethoden
Diethyl {[(4-isopropylphenyl)amino]methylene}malonate can be synthesized through a one-step reaction between ethyl cyanoacetate, isopropylphenylamine, and malonic acid in the presence of a base catalyst. The reaction yields the desired product with a high yield and purity, making it a viable option for large-scale production.
Eigenschaften
IUPAC Name |
diethyl 2-[(4-propan-2-ylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-5-21-16(19)15(17(20)22-6-2)11-18-14-9-7-13(8-10-14)12(3)4/h7-12,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHKKXPGIKQIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ({[4-(propan-2-yl)phenyl]amino}methylidene)propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)

![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)

![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)


